N-cyclopropyl-N-methyl-1,3-thiazolidine-4-carboxamide

Catalog No.
S13821863
CAS No.
M.F
C8H14N2OS
M. Wt
186.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cyclopropyl-N-methyl-1,3-thiazolidine-4-carboxam...

Product Name

N-cyclopropyl-N-methyl-1,3-thiazolidine-4-carboxamide

IUPAC Name

N-cyclopropyl-N-methyl-1,3-thiazolidine-4-carboxamide

Molecular Formula

C8H14N2OS

Molecular Weight

186.28 g/mol

InChI

InChI=1S/C8H14N2OS/c1-10(6-2-3-6)8(11)7-4-12-5-9-7/h6-7,9H,2-5H2,1H3

InChI Key

AYWOKIPLGSOBHE-UHFFFAOYSA-N

Canonical SMILES

CN(C1CC1)C(=O)C2CSCN2

N-cyclopropyl-N-methyl-1,3-thiazolidine-4-carboxamide is a synthetic compound with the molecular formula C8H15N2OSC_8H_{15}N_2OS and a molecular weight of approximately 175.28 g/mol. It is characterized by its thiazolidine ring structure, which contains a sulfur atom and is substituted with a cyclopropyl and a methyl group. This compound exists as a hydrochloride salt, known as N-cyclopropyl-N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride, which enhances its solubility in water and makes it more suitable for biological applications .

Typical of thiazolidine derivatives. These may include:

  • Nucleophilic substitutions: The nitrogen atom in the thiazolidine ring can act as a nucleophile, allowing for reactions with electrophiles.
  • Hydrolysis: Under acidic or basic conditions, the carboxamide group can undergo hydrolysis to yield corresponding carboxylic acids and amines.
  • Cyclization reactions: The compound may also engage in cyclization to form more complex heterocycles depending on the presence of additional reagents.

Research indicates that N-cyclopropyl-N-methyl-1,3-thiazolidine-4-carboxamide exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory agent and for its effects on metabolic pathways. The thiazolidine ring structure is known to influence various biological targets, making it a candidate for drug development in treating conditions like diabetes and obesity .

The synthesis of N-cyclopropyl-N-methyl-1,3-thiazolidine-4-carboxamide typically involves several steps:

  • Formation of the thiazolidine ring: This can be achieved through the reaction of an appropriate carbonyl compound with a thiourea derivative.
  • Cyclization: The cyclopropyl and methyl groups are introduced through specific alkylation reactions.
  • Purification: The final product is usually purified using techniques such as recrystallization or chromatography to ensure high purity levels.

Various synthetic routes have been explored in literature, focusing on optimizing yield and reaction conditions .

N-cyclopropyl-N-methyl-1,3-thiazolidine-4-carboxamide has several applications in medicinal chemistry and pharmacology:

  • Pharmaceutical development: Its unique structure allows it to serve as a lead compound for developing new drugs targeting metabolic diseases.
  • Chemical research: It is utilized in studies aimed at understanding the mechanisms of action of thiazolidine derivatives.
  • Biological assays: The compound is often used in preclinical studies to evaluate its efficacy and safety profiles .

Interaction studies involving N-cyclopropyl-N-methyl-1,3-thiazolidine-4-carboxamide have focused on its binding affinity to various biological targets. These studies aim to elucidate its mechanism of action and potential side effects when interacting with other biomolecules. Investigations into its interactions with enzymes involved in metabolic pathways have shown promising results, indicating potential therapeutic benefits .

Several compounds share structural similarities with N-cyclopropyl-N-methyl-1,3-thiazolidine-4-carboxamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-(1-aminoethyl)-N-cyclopropyl-N-methyl-1,3-thiazole-4-carboxamideC10H15N3OSC_{10}H_{15}N_{3}OSContains an amino group which may enhance biological activity
N-methyl-N-propyl-1,3-thiazolidine-4-carboxamideC8H17N2OSC_{8}H_{17}N_{2}OSPropyl group may influence pharmacokinetics
3-(2-cyclopropyl-1,3-thiazole-4-carbonyl)-N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamideC15H19N3O2S2C_{15}H_{19}N_{3}O_{2}S_{2}More complex structure with additional functional groups

Uniqueness

The uniqueness of N-cyclopropyl-N-methyl-1,3-thiazolidine-4-carboxamide lies in its specific combination of cyclopropyl and thiazolidine moieties that may confer distinct pharmacological properties compared to other similar compounds. Its potential interactions within metabolic pathways also highlight its significance in drug discovery efforts aimed at treating metabolic disorders .

Stereoselective Synthesis of Thiazolidine-4-Carboxamide Derivatives

The thiazolidine-4-carboxamide core serves as a chiral scaffold in numerous biologically active compounds, necessitating stereoselective synthetic strategies. A prominent approach involves coupling 2-substituted thiazolidine-4-carboxylic acids with amines or amino esters under conditions that preserve stereochemical integrity. For instance, stereoselective synthesis of 2-arylthiazolidine-4-carboxamides has been achieved using carbodiimide-based coupling agents, yielding products with defined configurations at C-2 and C-4 positions. Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have confirmed that the thiazolidine ring adopts a puckered conformation, with substituents dictating the equilibrium between endo and exo stereoisomers.

Recent developments leverage chiral auxiliaries to enhance stereocontrol. In one protocol, (4R)-thiazolidine-4-carboxylic acid derivatives were coupled with enantiomerically pure amino esters, producing diastereomerically enriched carboxamides with up to 91% diastereoselectivity. The stereochemical outcome depends critically on the configuration of both the thiazolidine acid and the amine component, as evidenced by comparative studies using D- and L-amino esters.

Table 1: Stereoselective Synthesis Methods for Thiazolidine-4-Carboxamides

MethodStarting MaterialsDiastereoselectivity (%)Yield (%)Reference
Carbodiimide-mediated coupling2-Arylthiazolidine-4-carboxylic acid + benzylamine8578
Chiral amino ester conjugation(4R)-Thiazolidine-4-carboxylic acid + (2S)-amino ester9194

Catalytic Approaches for N-Cyclopropylation in Heterocyclic Systems

Introducing the cyclopropyl group to nitrogen atoms in thiazolidine systems requires methodologies that balance reactivity and stereocontrol. Transition-metal-catalyzed cyclopropanation has emerged as a powerful strategy. Rhodium(III) complexes, for example, enable enantioselective C–H cyclopropylation of N-phenoxylsulfonamides using cyclopropenyl alcohols, achieving up to 98% enantiomeric excess (ee) and trans-diastereoselectivity. This redox-neutral process proceeds via a rhodium(V) nitrenoid intermediate, with Noyori-type proton-hydride transfer dictating the trans configuration.

Palladium catalysis offers complementary advantages. A bulky N-heterocyclic carbene (NHC) ligand facilitates Pd-catalyzed cyclopropanation of nitriles with monosubstituted allyl carbonates, yielding cyclopropanes in 92% yield and 89% ee. The ligand’s steric bulk suppresses competing allylation pathways, favoring three-membered ring formation. These methods highlight the versatility of transition-metal catalysts in installing cyclopropyl groups with high regio- and stereoselectivity.

Table 2: Catalytic Cyclopropylation Methods

Catalyst SystemSubstrateEnantiomeric Excess (%)Diastereoselectivity (trans:cis)Reference
Rh(III)/chiral phosphoric acidN-Phenoxylsulfonamide9895:5
Pd/NHC ligandAllyl carbonate + nitrile8990:10

Solvent Effects on Diastereomer Ratios in Thiazolidine Ring Formation

Solvent polarity and proticity profoundly influence the diastereoselectivity of thiazolidine ring closure. In solvent-free conditions, the direct aldol reaction of thiazolidine-4-carboxamide organocatalysts exhibits enhanced stereoselectivity (91% de) compared to polar aprotic solvents like dimethylformamide (DMF), which promote epimerization at C-2. This phenomenon arises from reduced molecular mobility and minimized solvolysis in the absence of solvent, favoring kinetically controlled product formation.

Contrastingly, polar protic solvents such as methanol stabilize transition states through hydrogen bonding, altering the equilibrium between ring-closed thiazolidines and open-chain intermediates. For instance, in methanol, thiazolidine-4-carboxamides undergo partial ring-opening, leading to epimerization and diminished diastereomeric ratios (60:40). Computational studies corroborate that solvent dielectric constants correlate with activation barriers for ring-opening, providing a predictive framework for optimizing solvent systems.

Table 3: Solvent Impact on Thiazolidine Diastereoselectivity

SolventDielectric ConstantDiastereomeric Ratio (dr)ObservationReference
Solvent-free-91:9High kinetic control
Dichloromethane8.9385:15Moderate stabilization
Methanol32.760:40Epimerization via ring-opening

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

186.08268425 g/mol

Monoisotopic Mass

186.08268425 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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